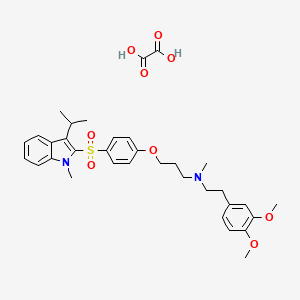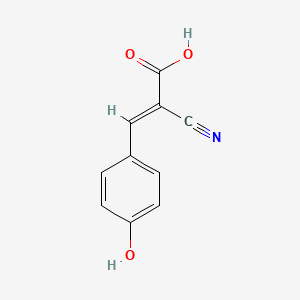
α-氰基-4-羟基肉桂酸
概述
描述
Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group . It is commonly used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .
Synthesis Analysis
The synthesis of alpha-cyano-4-hydroxycinnamic acid is not explicitly detailed in the retrieved sources .Molecular Structure Analysis
Alpha-cyano-4-hydroxycinnamic acid has a relatively high solubility in organic solvents and a moderate solubility in water . It forms fine crystals upon drying from solution .Chemical Reactions Analysis
Alpha-cyano-4-hydroxycinnamic acid acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange .Physical And Chemical Properties Analysis
Alpha-cyano-4-hydroxycinnamic acid is a yellow crystalline powder . Its melting point is 245-250 °C (lit.) . It has a density of 1.4±0.1 g/cm^3, a boiling point of 398.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .科学研究应用
单羧酸转运蛋白的抑制
α-氰基-4-羟基肉桂酸 (α-CHCA) 已知会阻断单羧酸转运蛋白,这些转运蛋白对于乳酸和其他单羧酸跨细胞膜的转运至关重要。 这种抑制在与代谢紊乱和癌症相关的研究中具有重要意义,因为在这些疾病中经常观察到乳酸转运的改变 .
MALDI-TOF 质谱
α-CHCA 作为基质辅助激光解吸/电离飞行时间 (MALDI-TOF) 质谱的疏水基质溶液。 这种应用对于蛋白质组学和分子生物学中的分析生物分子(如蛋白质和肽)至关重要 .
酪氨酸酶活性的抑制
该化合物抑制蘑菇酪氨酸酶的单酚酶和双酚酶活性,酪氨酸酶是一种参与黑色素合成的酶。 它用于探索色素沉着障碍和开发皮肤美白剂的研究 .
沸石中的包封
α-CHCA 已用于 NaY 沸石结构中的包封过程,这是一种用于增强药物递送系统的方法,尤其是在靶向癌细胞方面 .
肾纤维化的缓解
研究表明,α-CHCA 可以通过抑制单羧酸转运蛋白 1 (MCT1) 缓解慢性肾病 (CKD) 模型中的肾纤维化,减少炎症,并防止近端肾小管上皮细胞的细胞外基质分泌 .
醛糖还原酶的抑制
α-CHCA 衍生物已被开发为多功能醛糖还原酶抑制剂,是治疗与糖尿病相关的并发症(如糖尿病性神经病变)的潜在治疗剂 .
化学传感应用
研究已经探索了使用 α-CHCA 与氮化硼纳米团簇结合作为化学传感器检测抗癌药物的潜力,展示了它在纳米技术和药物检测中的作用 .
体内
Alpha-Cyano-4-hydroxycinnamic acid has been studied for its potential use in the treatment of various diseases. It has been studied for its potential anti-cancer, anti-inflammatory, and antioxidant properties. Additionally, it has been studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function.
体外
In vitro studies have been conducted to determine the effects of alpha-Cyano-4-hydroxycinnamic acid on various biological processes. It has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to protect against oxidative stress. Additionally, it has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
作用机制
Target of Action
Alpha-Cyano-4-hydroxycinnamic acid (CHCA) primarily targets monocarboxylate transporters (MCTs) . These transporters play a crucial role in the transport of lactate and pyruvate across the cell membrane .
Mode of Action
CHCA acts as a specific inhibitor of MCTs . It inhibits the transport of monocarboxylic acids, including lactate and pyruvate . Additionally, it is reported to block β-cell apical anion exchange .
Biochemical Pathways
The inhibition of MCTs by CHCA affects the transport of lactate and pyruvate, key components of the glycolytic pathway . This can disrupt the energy metabolism of the cell, as these molecules are crucial for ATP production. The blockage of β-cell apical anion exchange can also impact ion homeostasis within the cell .
Pharmacokinetics
Its solubility in water and polar organic solvents suggests that it may be well-absorbed and distributed in the body
Result of Action
The inhibition of MCTs by CHCA can lead to a decrease in the intracellular concentration of lactate and pyruvate . This can disrupt cellular energy metabolism, potentially leading to cell death. The blockage of β-cell apical anion exchange can also disrupt ion balance within the cell .
Action Environment
The action of CHCA can be influenced by various environmental factors. For instance, its solubility in water and polar organic solvents suggests that its action may be influenced by the hydration status of the body
生物活性
Alpha-Cyano-4-hydroxycinnamic acid has been studied for its potential biological activity. It has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to protect against oxidative stress. Additionally, it has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
alpha-Cyano-4-hydroxycinnamic acid has been studied for its potential biochemical and physiological effects. It has been studied for its potential to reduce inflammation, to protect against oxidative damage, and to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function.
实验室实验的优点和局限性
Alpha-Cyano-4-hydroxycinnamic acid is a versatile compound with a range of applications in both in vivo and in vitro experiments. It has the advantage of being relatively inexpensive and easy to synthesize. Additionally, it is stable and non-toxic, making it suitable for use in laboratory experiments. However, the exact mechanism of action of alpha-Cyano-4-hydroxycinnamic acid is not yet fully understood and its potential biological activity has not been fully characterized.
未来方向
The potential of alpha-Cyano-4-hydroxycinnamic acid as an antioxidant, anti-inflammatory, and anti-cancer agent has yet to be fully explored. Further research is needed to characterize the exact mechanism of action of alpha-Cyano-4-hydroxycinnamic acid and to determine its potential biological activity. Additionally, further research is needed to investigate the potential of alpha-Cyano-4-hydroxycinnamic acid to reduce the risk of cardiovascular disease and to improve cognitive function. Furthermore, further research is needed to explore the potential of alpha-Cyano-4-hydroxycinnamic acid as a drug delivery system and to investigate its potential as a therapeutic agent. Finally, further research is needed to investigate the potential of alpha-Cyano-4-hydroxycinnamic acid to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
安全和危害
生化分析
Biochemical Properties
Alpha-Cyano-4-hydroxycinnamic acid has been found to interact with several enzymes and proteins. For instance, it is an inhibitor of monocarboxylate transporter 1 (MCT1) that blocks pyruvate transport in rat heart mitochondria . It also inhibits the monophenolase activity and diphenolase activity of mushroom tyrosinase .
Cellular Effects
The effects of Alpha-Cyano-4-hydroxycinnamic acid on cells are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it attenuates hyperglycemia-induced incidence of neural tube defects and death rate, and significantly improves the body weight and morphology of the embryos .
Molecular Mechanism
At the molecular level, Alpha-Cyano-4-hydroxycinnamic acid exerts its effects through various mechanisms. It binds to ALR2 with a new mode without affecting the aldehyde reductase (ALR1) activity, implicating high selectivity to ALR2 . It also reduces the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS and MDA to normal levels .
属性
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLVVWMAFSXCK-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28166-41-8 | |
| Record name | NSC173138 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of incorporating CHCA into polymers for MALDI-MS analysis?
A1: [, ] Researchers have successfully incorporated CHCA into condensation polymers, specifically organotin polyether esters and Group IVB metallocene poly(ether esters). This innovative approach allows the polymer to act as its own matrix in MALDI-MS, simplifying sample preparation. Using these CHCA-containing polymers as matrices yields ion fragments with multiple repeat units, providing valuable structural information.
Q2: Can the thermal stability of CHCA affect its performance as a MALDI matrix?
A3: [] Yes, CHCA is known to lose CO2 upon heating, forming a mixture of trans-/cis-4-hydroxyphenylacrilonitrile. This decomposition explains the observed cluster formation, fading, and recovery of CHCA during MALDI-MS analyses. This phenomenon emphasizes the importance of controlled heating and storage conditions for CHCA.
Q3: Can CHCA be used in liquid form for MALDI-MS analysis?
A4: [] Yes, a binary mixture of CHCA and 3-amino-quinoline forms a viscous liquid matrix with a self-healing surface. This liquid matrix provides stable and long-lasting ion currents, making it suitable for MALDI-MS on magnetic sector instruments with point detectors.
Q4: What are the benefits of using an ionic liquid matrix (ILM) composed of CHCA and aniline for MALDI-MS?
A5: [] The CHCA/aniline ILM demonstrates several advantages over conventional solid matrices, including:
Q5: How can CHCA be used to improve the detection of low-concentration protein digests in MALDI-TOF/TOF MS?
A6: [] Adding ammonium monobasic phosphate or ammonium dibasic citrate to the CHCA matrix and sample significantly reduces matrix adduct ions, which can interfere with peptide ionization. This reduction enhances peptide signal intensity, signal-to-noise ratio, and improves peptide ionization, especially for samples at femtomole levels or below.
Q6: Can CHCA be used for the MALDI-MS analysis of peptides containing disulfide bonds?
A7: [] While CHCA alone can cause in-source decay (ISD) and reduction of disulfides to thiols, a mixed matrix of 2-(4-hydroxyphenylazo)benzoic acid and CHCA (1:10) suppresses ISD while maintaining low laser power requirements, enabling the observation of both disulfide-bonded and reduced peptides.
Q7: How does the addition of serine to a CHCA matrix impact the MALDI mass spectra of peptides?
A8: [] Serine, when added to CHCA, significantly enhances the signal intensity of both protonated and deprotonated peptides ([M+H]+ and [M-H]-). Importantly, it eliminates interfering alkali-metal ion adducts ([M+Na]+, [M+K]+) and CHCA cluster ions, leading to cleaner spectra.
Q8: What are the advantages of using CHCA in combination with nitrocellulose for MALDI-TOF MS analysis of dilute peptide samples?
A10: [] Creating microspots by depositing a mixture of CHCA and high-concentration nitrocellulose on a MALDI plate offers several advantages:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


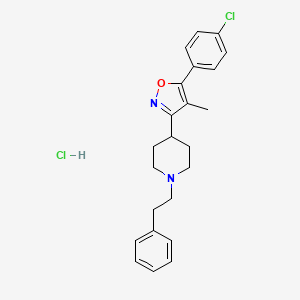
![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)
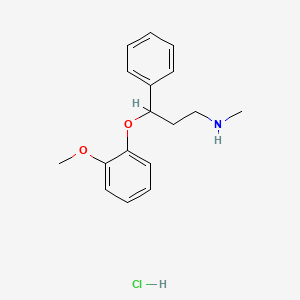
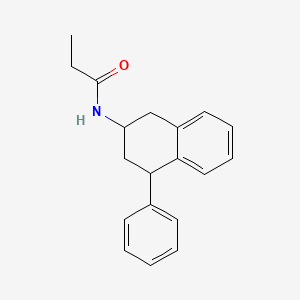
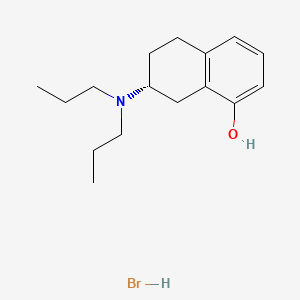
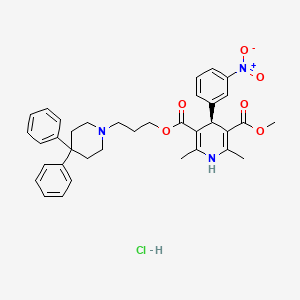
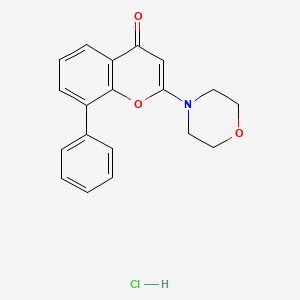
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)
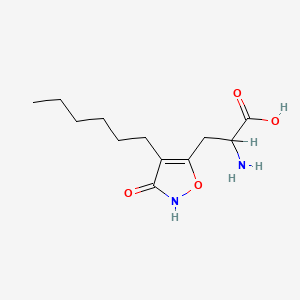
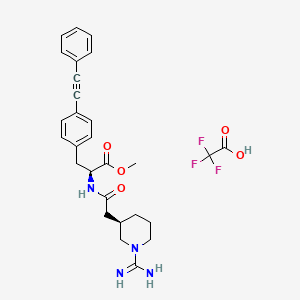
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
